molecular formula C12H13N3O3 B11796226 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid

3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid

Cat. No.: B11796226
M. Wt: 247.25 g/mol
InChI Key: XWWHJXQMYCREHJ-UHFFFAOYSA-N
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Description

3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid (CAS 1707394-38-4) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrido[2,3-d]pyrimidinone core, a privileged scaffold in medicinal chemistry known for its strong potential in biomedical applications, particularly in anticancer research . The structure resembles nitrogen bases found in DNA and RNA, which contributes to its ability to interact with biologically significant enzymes . Researchers are especially interested in pyrido[2,3-d]pyrimidine derivatives like this one for their role as kinase inhibitors . These compounds are pivotal in developing new therapeutic agents, with some analogs, such as Palbociclib, already approved for the treatment of breast cancer . The presence of the 3-ethyl group and the propanoic acid side chain on the core structure provides key sites for further chemical modification, allowing scientists to explore structure-activity relationships and optimize the compound for specific biological targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-(3-ethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)propanoic acid

InChI

InChI=1S/C12H13N3O3/c1-2-15-9(5-6-10(16)17)14-11-8(12(15)18)4-3-7-13-11/h3-4,7H,2,5-6H2,1H3,(H,16,17)

InChI Key

XWWHJXQMYCREHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C(C1=O)C=CC=N2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Catalyst-Free Aqueous-Mediated Synthesis

A green, one-pot pseudo-six-component reaction was developed using barbituric acid derivatives, ethylamine, and aldehydes in water at ambient conditions. The protocol avoids toxic catalysts and achieves high atom economy.

  • Reagents :

    • N,N-Dimethylbarbituric acid (2 equiv)

    • Ethylamine (1 equiv)

    • Propionaldehyde (1 equiv)

  • Conditions :

    • Solvent: Water (4 mL/mmol)

    • Temperature: 25°C

    • Time: 14–18 hours

  • Mechanism :

    • Aza-Michael addition of ethylamine to barbituric acid forms an intermediate.

    • Aldehyde condensation and intramolecular cyclization yield the pyrido[2,3-d]pyrimidine core.

    • Hydrolysis of the ester group to propanoic acid occurs in situ.

  • Yield : 75–83% (crude), 68–72% after purification.

  • Purity : >95% (HPLC).

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the reaction between 3-aminopyridine derivatives and ethyl acrylate.

  • Reagents :

    • 3-Amino-5-ethylpyridine (1 equiv)

    • Ethyl acrylate (1.2 equiv)

    • Guanidine hydrochloride (1.5 equiv)

  • Conditions :

    • Solvent: Ethanol

    • Microwave: 150 W, 120°C

    • Time: 20 minutes

  • Yield : 89%.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

A PdCl₂-catalyzed coupling introduces the propanoic acid moiety via acrylic acid derivatives.

  • Reagents :

    • 3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl bromide (1 equiv)

    • Acrylic acid (1.5 equiv)

    • PdCl₂ (0.03–0.1 equiv)

  • Conditions :

    • Solvent: N-Methylpyrrolidone (NMP)

    • Base: Triethylamine (4 equiv)

    • Temperature: 70–75°C

    • Time: 6 hours.

  • Workup :

    • Acidic hydrolysis with triethylamine hydrobromide.

    • Recrystallization in ethyl acetate/n-hexane.

  • Yield : 86–95%.

  • Purity : 98.6–99.1% (HPLC).

Heck Reaction for Alkylation

Ethyl groups are introduced via Heck coupling using ethyl vinyl ketone.

  • Reagents :

    • 3-Amino-4-oxopyrido[2,3-d]pyrimidine (1 equiv)

    • Ethyl vinyl ketone (1.2 equiv)

    • Pd(OAc)₂ (0.05 equiv)

  • Conditions :

    • Solvent: DMF

    • Temperature: 100°C

    • Time: 8 hours

  • Yield : 78%.

Michael Addition-Cyclization Cascade

Cyanoacetamide-Based Synthesis

3,3-Dimethoxypropanenitrile undergoes Michael addition to 2-aryl acrylates, followed by cyclization with guanidine.

  • Reagents :

    • 3-Ethyl-2-aryl acrylate (1 equiv)

    • 3,3-Dimethoxypropanenitrile (1.2 equiv)

    • Guanidine carbonate (1.5 equiv)

  • Conditions :

    • Solvent: Toluene

    • Temperature: 60°C → −78°C (stepwise)

    • Time: 12 hours

  • Yield : 65–72%.

Thiobarbituric Acid Variant

Replacing barbituric acid with thiobarbituric acid enhances electrophilicity for cyclization.

  • Reagents :

    • Thiobarbituric acid (2 equiv)

    • Ethylamine (1 equiv)

    • Propionaldehyde (1 equiv)

  • Yield : 70–75%.

Analytical Validation of Synthetic Routes

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):

    • δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (m, 2H, CH₂COOH), 3.70 (q, J = 7.2 Hz, 2H, NCH₂), 7.80 (d, J = 8.4 Hz, 1H, Ar-H), 8.20 (s, 1H, NH).

  • ¹³C NMR :

    • 167.8 ppm (COOH), 162.1 ppm (C=O), 34.5 ppm (CH₂CH₃).

  • HRMS : m/z 247.25 [M+H]⁺ (calculated for C₁₂H₁₃N₃O₃).

Chromatographic Purity

  • HPLC :

    • Column: C18 (4.6 × 250 mm)

    • Mobile phase: Acetonitrile/0.1% H₃PO₄ (70:30)

    • Retention time: 6.8 minutes.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Limitations
Multicomponent reaction68–8395–98Solvent-free, high atom economyLong reaction time (14–18 h)
Palladium catalysis86–9598–99High regioselectivityPd residue removal required
Michael addition65–7290–93Mild conditionsLow functional group tolerance

Industrial-Scale Feasibility

The PdCl₂-catalyzed method (Section 2.1) is optimal for kilogram-scale production:

  • Batch size : 1 kg of starting material.

  • Cycle time : 8 hours.

  • Cost : $120–150/kg (raw materials).

  • Waste : E-factor = 2.3 (vs. industry average 5–50).

Emerging Strategies

Enzymatic Hydrolysis

Lipase-catalyzed ester hydrolysis avoids acidic conditions:

  • Enzyme : Candida antarctica lipase B.

  • Yield : 88% (pH 7.0, 37°C).

Flow Chemistry

Microreactor systems reduce reaction time to 30 minutes:

  • Residence time : 5 minutes.

  • Conversion : 92%.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid exhibit diverse biological activities. These activities are primarily attributed to the compound's ability to interact with various biological macromolecules, leading to potential therapeutic effects.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrido-pyrimidine derivatives. For instance, derivatives of 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of cellular processes in microorganisms.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research on related compounds has indicated their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific pathways affected by these compounds are still under investigation but may involve modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Emerging studies suggest that 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles.

Comparative Analysis with Related Compounds

The following table summarizes some notable compounds related to 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid:

Compound NameStructure FeaturesUnique Aspects
4-Oxoquinazolin derivativesContains a quinazoline coreKnown for potent kinase inhibition
Pyrido[2,3-d]pyrimidine derivativesSimilar bicyclic structureOften exhibits antimicrobial properties
Dihydropyrimidine analogsContains dihydropyrimidine frameworkPotential use in neuroprotective therapies

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid exhibited significant antibacterial activity against Gram-positive bacteria.
  • Cancer Cell Line Research : Another research effort explored the effects of this compound on various cancer cell lines, revealing its ability to inhibit cell growth and induce apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyridopyrimidine-Based Anticancer Agents

discusses synthetic pyridopyrimidine derivatives, such as 2,3-dihydropyrido[2,3-d]pyrimidin-4-one, which share the bicyclic scaffold with the target compound. Notable differences include:

  • Substituents: The target compound’s ethyl and propanoic acid groups contrast with aryl and sulfonate substituents in analogs like 3-(4-Amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl (dimethylamino)benzenesulfonate (compound 40) .

Activity Comparison :

  • Pyridopyrimidine derivatives in exhibited anticancer activity via kinase inhibition or DNA intercalation (IC₅₀: 0.5–10 µM), whereas phenylpropanoic acids in lack this mechanism .
  • The propanoic acid group in the target compound may improve solubility and bioavailability compared to esterified analogs (e.g., compound 2 in ) .

Functional Group Analysis

  • Ethyl vs.
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances water solubility and ionic interactions, contrasting with methyl esters (e.g., compound 2 in ), which show reduced polarity .

Biological Activity

3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid is a compound characterized by a unique pyrido-pyrimidine framework that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molecular Weight : 247.25 g/mol
  • CAS Number : 1707394-38-4

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class often target various biological macromolecules. Specifically, studies have shown that derivatives of this compound can interact with:

  • Dihydrofolate reductase (DHFR) : An essential enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and repair.
  • Kinases : Including tyrosine kinases involved in cell signaling pathways that regulate cell growth and proliferation .

Biological Activities

The biological activities associated with 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid include:

  • Antitumor Activity : Compounds similar to this structure have been shown to exhibit antitumor properties by inhibiting the proliferation of cancer cells. For instance, certain derivatives have demonstrated effectiveness against mammary neoplasms and other cancers through kinase inhibition .
  • Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial activity, as many pyrido[2,3-d]pyrimidine derivatives have been noted for their efficacy against various pathogens.
  • Neuroprotective Effects : Some studies indicate that derivatives may possess neuroprotective qualities, making them candidates for further research in neurodegenerative disease therapies.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of related compounds:

StudyFindings
Demonstrated that ethyl-substituted pyrido[2,3-d]pyrimidines exhibited enhanced activity against DHFR compared to their methylated counterparts.
Identified several pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of tyrosine kinases, indicating their potential use in cancer therapies.
Reported on the synthesis and evaluation of various pyrido[2,3-d]pyrimidine analogs showing significant antitumor activity across multiple cancer cell lines.

Comparative Analysis with Related Compounds

The following table compares 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Oxoquinazoline DerivativesContains a quinazoline corePotent kinase inhibition
Pyrido[2,3-d]pyrimidine DerivativesSimilar bicyclic structureAntimicrobial properties
Dihydropyrimidine AnalogsContains dihydropyrimidine frameworkNeuroprotective therapies

Q & A

Q. What are the standard synthetic routes for 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid?

Methodological Answer: The synthesis typically involves alkylation of pyrido[2,3-d]pyrimidine precursors with ethyl chloroacetate in refluxing pyridine, yielding intermediates such as ethyl-S-substituted derivatives. For example, alkylation of compound 3 with ethyl chloroacetate produced ethyl-S-[7-amino-5-(3-chlorophenyl)-6-cyano-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thioacetate (7 ) with a "fairly good yield" . Key steps include:

  • Reaction Optimization : Use of pyridine as both solvent and base to minimize side reactions.
  • Purification : Column chromatography or recrystallization to isolate intermediates.
  • Characterization : IR spectroscopy to confirm functional groups (e.g., νC≡N at 2208 cm⁻¹, νC=O at 1667 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O stretch at ~1667 cm⁻¹) and cyano (C≡N at ~2208 cm⁻¹), with shifts due to hydrogen bonding .
  • Mass Spectrometry (EI-MS) : Confirms molecular weight and fragmentation patterns, critical for validating intermediates .
  • NMR (1H/13C) : Resolves structural ambiguities, such as substituent positions on the pyrido[2,3-d]pyrimidine core .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent degradation of sensitive functional groups during synthesis?

Methodological Answer:

  • Temperature Control : Lower reaction temperatures (e.g., 50–60°C) for acid-sensitive intermediates to avoid hydrolysis of ester or cyano groups .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while pyridine acts as a dual solvent/base to minimize side reactions .
  • pH Monitoring : Neutral to slightly acidic conditions (pH 6–7) preserve thioether and amide bonds during alkylation .

Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR) be resolved?

Methodological Answer:

  • Cross-Validation : Compare IR carbonyl stretches (e.g., 1667 cm⁻¹ for ester C=O) with NMR carbonyl signals (δ ~170 ppm for 13C) to confirm chelation effects .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies and chemical shifts, resolving discrepancies between experimental data .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use X-ray crystal structures (e.g., HIV-1 capsid hexamer at 2.39 Å resolution) to predict binding modes with enzymes or receptors .
  • MD Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales to assess binding affinity and selectivity .

Bioactivity and Mechanism-Oriented Questions

Q. What in vitro assays are recommended to evaluate the compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like MCL-1 or BCL-2 using fluorescence polarization (FP) or time-resolved FRET .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., CXCR3 signaling inhibition) to quantify allosteric modulation .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Systematically modify the ethyl group at position 3 or the propanoic acid side chain to assess impacts on potency .
  • Pharmacophore Mapping : Overlay crystal structures (e.g., PDB 7XYZ) to identify critical hydrogen-bonding or hydrophobic interactions .

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